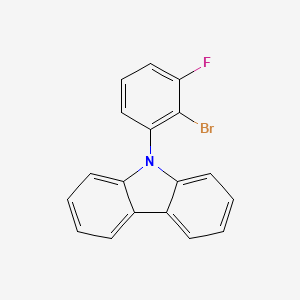
Butylcyclopentane;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylcyclopentane;yttrium is a compound that combines the organic molecule butylcyclopentane with the rare-earth metal yttrium. Butylcyclopentane is a cycloalkane with the formula C₉H₁₈, while yttrium is a silvery-white, moderately soft, ductile metal that belongs to the group of rare-earth elements
Preparation Methods
The preparation of butylcyclopentane;yttrium involves several synthetic routes and reaction conditions. One common method is the metallorganic chemical vapor deposition (MOCVD) technique, where tris(n-butylcyclopentadienyl)yttrium is used as a precursor . This precursor is applied for the growth of thin films through atomic-layer deposition (ALD). The process involves heating the precursor to a specific temperature to facilitate the deposition of yttrium onto a substrate.
Another method involves the sol-gel technique, where yttrium nitrate and yttrium chloride are used as precursors with methanol. The manufacturing setup is heated at 700 and 900 °C with various molar ratios to produce yttrium oxide nanoparticles . Additionally, photo- and radiation-induced preparation methods can be used to obtain pure and doped yttrium oxide by irradiating solutions containing yttrium nitrate and ammonium formate with UV light or accelerated electrons .
Chemical Reactions Analysis
Butylcyclopentane;yttrium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Yttrium readily reacts with oxygen at elevated temperatures to form yttrium oxide (Y₂O₃).
Reduction: Yttrium can be reduced using metallothermic reduction with calcium to produce yttrium metal.
Substitution: The cyclopentane ring in butylcyclopentane can undergo substitution reactions with halogens or other electrophiles.
The major products formed from these reactions include yttrium oxide, yttrium hydroxide, and various substituted cyclopentane derivatives .
Scientific Research Applications
Butylcyclopentane;yttrium has a wide range of scientific research applications in chemistry, biology, medicine, and industry. Some of the notable applications include:
Mechanism of Action
The mechanism of action of butylcyclopentane;yttrium involves the interaction of yttrium with various molecular targets and pathways. In medical applications, yttrium radioisotopes, such as yttrium-90, are used in radiotherapy to target cancer cells. The radioisotope emits beta particles that cause damage to the DNA of cancer cells, leading to cell death . In biological imaging, yttrium-based materials enhance contrast and enable the visualization of biological structures .
Comparison with Similar Compounds
Butylcyclopentane;yttrium can be compared with other similar compounds, such as:
Cyclopentane derivatives: Compounds like cyclopentane, cyclohexane, and cyclooctane share similar cyclic structures but differ in the number of carbon atoms and hydrogen atoms.
Yttrium compounds: Yttrium oxide, yttrium hydroxide, and yttrium halides are common yttrium compounds with varying solubility and reactivity properties.
The uniqueness of this compound lies in its combination of an organic cycloalkane with a rare-earth metal, resulting in a compound with distinct properties and applications.
Properties
Molecular Formula |
C27H54Y |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
butylcyclopentane;yttrium |
InChI |
InChI=1S/3C9H18.Y/c3*1-2-3-6-9-7-4-5-8-9;/h3*9H,2-8H2,1H3; |
InChI Key |
IOXPZWPODDZJIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC1.CCCCC1CCCC1.CCCCC1CCCC1.[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)

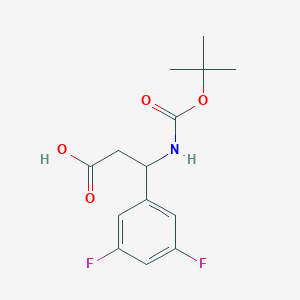
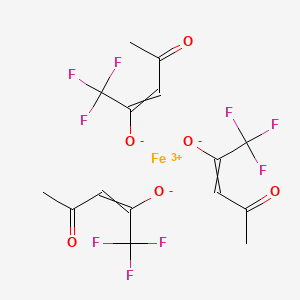
![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)
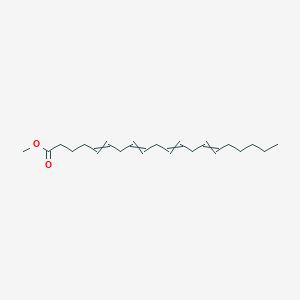
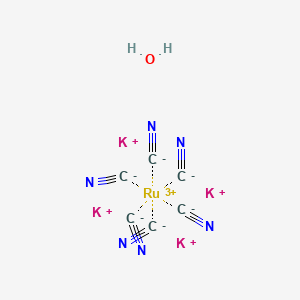
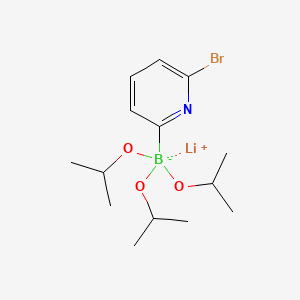

![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)
